molecular formula C17H15NO5S B230190 Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B230190
M. Wt: 345.4 g/mol
InChI Key: AKNBWFDBDFDYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MS-27-275 and belongs to the class of histone deacetylase inhibitors (HDACi). In

Scientific Research Applications

MS-27-275 has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. MS-27-275 has also been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Mechanism of Action

MS-27-275 exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure and decreased gene expression. By inhibiting HDACs, MS-27-275 can increase the acetylation of histones, leading to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MS-27-275 has been shown to have several biochemical and physiological effects. It can induce histone hyperacetylation, leading to changes in gene expression. It can also induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function in animal models of neurodegenerative diseases. MS-27-275 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of MS-27-275 is its specificity for HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, one of the limitations of MS-27-275 is its poor solubility, which can make it difficult to administer in vivo. In addition, its effects on normal cells and tissues need to be further studied to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on MS-27-275. One direction is to study its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on different types of cancer and to determine the optimal dosing and administration schedule. In addition, further research is needed to determine its safety and efficacy in clinical settings and to develop more effective formulations for in vivo administration.

Synthesis Methods

The synthesis method of MS-27-275 involves several steps. The first step is the reaction of 2-methylbenzofuran with ethyl chloroformate to form ethyl 2-methyl-1-benzofuran-3-carboxylate, which is then reacted with sodium hydride and phenylsulfonyl chloride to form methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate. The final product is obtained after purification and characterization.

properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H15NO5S/c1-11-16(17(19)22-2)14-10-12(8-9-15(14)23-11)18-24(20,21)13-6-4-3-5-7-13/h3-10,18H,1-2H3

InChI Key

AKNBWFDBDFDYKL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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